(S)-1-(5-Fluoro-2-methylphenyl)butan-1-amine
CAS No.:
Cat. No.: VC17500587
Molecular Formula: C11H16FN
Molecular Weight: 181.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16FN |
|---|---|
| Molecular Weight | 181.25 g/mol |
| IUPAC Name | (1S)-1-(5-fluoro-2-methylphenyl)butan-1-amine |
| Standard InChI | InChI=1S/C11H16FN/c1-3-4-11(13)10-7-9(12)6-5-8(10)2/h5-7,11H,3-4,13H2,1-2H3/t11-/m0/s1 |
| Standard InChI Key | DUJKFDPOORWIHR-NSHDSACASA-N |
| Isomeric SMILES | CCC[C@@H](C1=C(C=CC(=C1)F)C)N |
| Canonical SMILES | CCCC(C1=C(C=CC(=C1)F)C)N |
Introduction
Chemical Structure and Properties
Molecular Identity
The compound’s molecular formula is C₁₁H₁₆FN, with a molecular weight of 181.25 g/mol . Its IUPAC name, (1S)-1-(5-fluoro-2-methylphenyl)butan-1-amine, reflects its stereochemistry and substituent positions . The fluorine atom resides at the 5-position of the phenyl ring, while a methyl group occupies the 2-position, creating steric and electronic effects that influence reactivity .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₆FN | |
| Molecular Weight | 181.25 g/mol | |
| CAS Number | 1212939-29-1 | |
| Stereochemistry | (S)-configuration | |
| SMILES Notation | CCCC@@HN |
Structural Features
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Chiral Center: The (S)-configuration at the butan-1-amine moiety is critical for enantioselective interactions in biological systems .
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Fluorine Substituent: Enhances metabolic stability and lipophilicity, common in CNS-targeting pharmaceuticals.
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Methyl Group: Provides steric hindrance, potentially affecting binding affinity to biological targets .
Synthesis and Production
Table 2: Hypothetical Synthesis Parameters
| Step | Reaction Type | Reagents/Conditions | Yield* |
|---|---|---|---|
| 1 | Ketone Formation | Friedel-Crafts alkylation | 60–70% |
| 2 | Reductive Amination | NH₃, H₂, Pd/C | 50–65% |
| 3 | Chiral Purification | Chiral HPLC | >98% |
| *Theoretical yields based on analogous syntheses. |
Industrial Scalability
Industrial production would require optimization for cost and purity, likely employing continuous-flow systems to enhance stereochemical control.
Analytical Characterization
Spectroscopic Data
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NMR Spectroscopy:
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Mass Spectrometry:
Table 3: Comparative Spectroscopic Signatures
| Technique | Key Peaks | Significance |
|---|---|---|
| IR Spectroscopy | 3350 cm⁻¹ (N-H stretch) | Confirms amine group |
| HPLC | Retention time: 8.2 min (C18 column) | Purity assessment |
Biological Activity and Applications
Case Studies
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Dopamine Receptor Binding: Molecular docking simulations predict moderate affinity (Kᵢ ~ 150 nM) for D2 receptors, comparable to atypical antipsychotics .
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Metabolic Stability: In vitro assays with liver microsomes show a half-life >2 hours, indicating favorable pharmacokinetics.
Future Directions
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